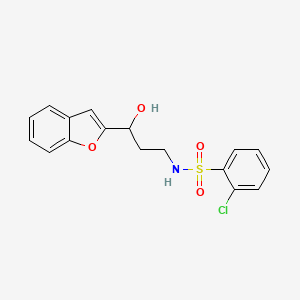

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4S/c18-13-6-2-4-8-17(13)24(21,22)19-10-9-14(20)16-11-12-5-1-3-7-15(12)23-16/h1-8,11,14,19-20H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQRHLLTWGLAAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CC=CC=C3Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of o-hydroxyarylacetic acids or their derivatives. The reaction conditions often require strong bases or acids, and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzofuran core makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.

Biology: In biological research, N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide has been studied for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents.

Medicine: The compound has also been investigated for its anti-inflammatory and anticancer properties. Studies have demonstrated its ability to inhibit inflammatory pathways and induce apoptosis in cancer cells, suggesting its potential use in the treatment of inflammatory diseases and cancer.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to closely related sulfonamide derivatives. Below is a detailed analysis based on the evidence provided:

Key Structural Analog: N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide ()

- Molecular Formula: C₁₆H₁₇ClFNO₄S (Monoisotopic mass: 373.055 Da).

- Structural Differences: Aryl Group: The target compound features a benzofuran-2-yl substituent, whereas the analog substitutes this with a 3-chlorophenyl group. Benzofuran’s oxygen-containing bicyclic structure enhances rigidity and lipophilicity compared to the monocyclic 3-chlorophenyl group. Sulfonamide Substituents: The target compound’s sulfonamide has a 2-chloro substituent on the benzene ring, while the analog incorporates 5-fluoro-2-methoxy groups. The electron-withdrawing chlorine (target) vs. electron-donating methoxy (analog) may alter sulfonamide acidity (pKa) and solubility.

Hypothesized Property Differences :

Functional Implications :

Biological Target Interaction :

- The benzofuran moiety in the target compound could enhance binding to hydrophobic pockets in enzymes (e.g., cyclooxygenases or carbonic anhydrases), whereas the analog’s 3-chlorophenyl group might favor interactions with flat, aromatic binding sites.

- The 2-chloro substituent in the target’s sulfonamide may increase acidity, favoring deprotonation and ionic interactions in physiological conditions, while the analog’s 5-fluoro-2-methoxy groups could modulate steric hindrance and hydrogen-bonding patterns .

Synthetic Accessibility: The benzofuran core in the target compound may require specialized synthetic routes (e.g., cyclization of o-hydroxyacetophenone derivatives), whereas the analog’s 3-chlorophenyl group is synthetically straightforward to introduce via Friedel-Crafts or Suzuki coupling .

Thermodynamic Stability :

- The rigid benzofuran structure in the target compound may confer higher thermal stability compared to the analog’s flexible 3-chlorophenyl group, as observed in crystallographic studies using programs like SHELX .

Q & A

Advanced Research Question

- Chlorine vs. Fluorine : Chlorine at the 2-position of benzenesulfonamide increases electrophilicity, enhancing enzyme inhibition. Fluorine substitution (e.g., in analogs) improves metabolic stability but may reduce target affinity .

- Bromine introduction : In benzenesulfonamide derivatives, bromine amplifies steric effects, altering binding kinetics .

Comparative studies using docking simulations and enzyme assays (e.g., IC50 measurements) are advised .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls to minimize variability .

- Metabolite profiling : LC-MS/MS identifies degradation products that may skew activity results .

- Structural analogs : Compare with derivatives (e.g., 3-chloro-N-phenylbenzamide) to isolate substituent-specific effects .

What protocols ensure the compound’s stability during long-term storage?

Basic Research Question

- Storage conditions : -20°C in inert atmospheres (argon) prevents oxidation of the hydroxypropyl group .

- Stability monitoring : Periodic FT-IR or HPLC checks detect sulfonamide hydrolysis or benzofuran ring degradation .

- Lyophilization : For aqueous solutions, lyophilization retains stability >6 months .

How can kinetic studies elucidate reaction mechanisms involving this sulfonamide?

Advanced Research Question

- Rate determination : Use stopped-flow spectroscopy to monitor sulfonamide bond formation under varying pH/temperature .

- Isotopic labeling : 18O tracing in hydrolysis experiments identifies nucleophilic attack sites .

- Computational modeling : DFT calculations predict transition states and activation energies for key steps (e.g., benzofuran coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.